molecular formula C21H22N2O4 B2430022 (Z)-1-(3-(3,4-dimethoxyphenyl)acryloyl)-N-methylindoline-2-carboxamide CAS No. 1103514-31-3

(Z)-1-(3-(3,4-dimethoxyphenyl)acryloyl)-N-methylindoline-2-carboxamide

Cat. No.: B2430022
CAS No.: 1103514-31-3
M. Wt: 366.417
InChI Key: GVGSMVITPKFYJT-LUAWRHEFSA-N
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Description

(Z)-1-(3-(3,4-dimethoxyphenyl)acryloyl)-N-methylindoline-2-carboxamide is a synthetic organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-1-(3-(3,4-dimethoxyphenyl)acryloyl)-N-methylindoline-2-carboxamide typically involves the reaction of 3,4-dimethoxyphenylacetonitrile with appropriate reagents under controlled conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form .

Chemical Reactions Analysis

Types of Reactions

(Z)-1-(3-(3,4-dimethoxyphenyl)acryloyl)-N-methylindoline-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

(Z)-1-(3-(3,4-dimethoxyphenyl)acryloyl)-N-methylindoline-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of (Z)-1-(3-(3,4-dimethoxyphenyl)acryloyl)-N-methylindoline-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (Z)-1-(3-(3,4-dimethoxyphenyl)acryloyl)-N-methylindoline-2-carboxamide include:

Uniqueness

What sets this compound apart from these similar compounds is its unique structural configuration and the specific functional groups it contains.

Biological Activity

(Z)-1-(3-(3,4-dimethoxyphenyl)acryloyl)-N-methylindoline-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of biological research due to its potential therapeutic properties. This article delves into the compound's biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of an indoline moiety, a dimethoxyphenyl group, and an acrylamide linkage. Its IUPAC name is 1-[(Z)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-N-methyl-2,3-dihydroindole-2-carboxamide. The molecular formula is C21H22N2O4C_{21}H_{22}N_{2}O_{4}, and its molecular weight is approximately 366.41 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest potential antibacterial and antifungal properties, although specific data on this compound is limited.
  • Anticancer Potential : The compound may influence cancer cell proliferation and apoptosis through various pathways.
  • Anti-inflammatory Effects : There is evidence suggesting that it could modulate inflammatory responses.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets within cells. It may bind to receptors or enzymes involved in critical signaling pathways. The exact targets remain to be fully elucidated but are likely related to pathways involved in cell growth and inflammation.

Antimicrobial Studies

While direct studies on this compound are sparse, related compounds have shown significant antimicrobial activity. For instance:

  • Related Compounds : A study on derivatives of similar structures demonstrated antibacterial activity against various Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) ranging from 0.004 to 0.06 mg/mL .

Anticancer Activity

Research into indole-based compounds has revealed their potential as anticancer agents:

  • Cell Line Studies : Indole derivatives have been tested against several cancer cell lines, showing varying degrees of cytotoxicity. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Anti-inflammatory Properties

The compound may exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines:

  • In Vitro Studies : Similar compounds have been shown to inhibit nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS), suggesting a possible pathway for the anti-inflammatory action .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds can provide insights into the unique properties of this compound:

Compound NameStructureBiological ActivityMIC (mg/mL)
(E)-3,4-dimethoxycinnamic acidStructureAntibacterial0.015
3,4-dimethoxyphenylacetonitrileStructureAntifungal0.004
3,4-dimethoxyphenylacetic acidStructureAnticancerVaries

Case Studies

  • Antibacterial Activity : In a study involving derivatives of similar structures, compounds were tested against Escherichia coli and Staphylococcus aureus, revealing promising antibacterial properties that could be explored further for this compound .
  • Anticancer Efficacy : A study focused on indole derivatives reported significant cytotoxic effects on breast cancer cell lines at concentrations as low as 10 µM, indicating potential for further exploration in cancer therapy .

Future Directions

Further research is needed to fully elucidate the biological mechanisms and therapeutic potential of this compound. Key areas for future investigation include:

  • In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and toxicity.
  • Mechanistic Studies : Identifying specific molecular targets and pathways influenced by the compound.
  • Synthesis of Derivatives : Exploring modifications to enhance potency and selectivity.

Properties

IUPAC Name

1-[(Z)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-N-methyl-2,3-dihydroindole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4/c1-22-21(25)17-13-15-6-4-5-7-16(15)23(17)20(24)11-9-14-8-10-18(26-2)19(12-14)27-3/h4-12,17H,13H2,1-3H3,(H,22,25)/b11-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVGSMVITPKFYJT-LUAWRHEFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CC2=CC=CC=C2N1C(=O)C=CC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)C1CC2=CC=CC=C2N1C(=O)/C=C\C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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